4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4.2ClH/c8-5-6-1-3-11(4-2-6)7(9)10;;/h6H,1-5,8H2,(H3,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYHILJFOFBJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936726 | |
| Record name | 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162696-05-1 | |
| Record name | 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 162696-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Deprotection Route
The most widely reported method for synthesizing 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride begins with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate as the precursor. The Boc-protected intermediate undergoes deprotection using hydrochloric acid (HCl) in dioxane under controlled conditions (0–5°C, 2 hours), yielding the primary amine hydrochloride salt. Subsequent guanidinylation introduces the carboximidamide group, followed by a second HCl treatment to form the dihydrochloride salt .
Key steps include:
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Boc Deprotection :
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Reagents : 4 M HCl in dioxane.
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Conditions : 0–5°C, 2 hours.
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Yield : 85% with >95% purity.
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Guanidinylation :
This method is favored for its reproducibility and compatibility with automated reactors in industrial settings.
Solvent-Free HCl Gas Method
An alternative approach eliminates solvents by employing hydrogen chloride gas for Boc deprotection . This method, adapted from large-scale peptide synthesis, involves:
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Reagents : HCl gas generated in situ from NaCl and sulfuric acid.
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Conditions : 80°C, 4 hours under vacuum.
The solvent-free process reduces waste and enhances scalability, particularly for multi-kilogram production. However, precise control of gas flow and temperature is critical to avoid side reactions .
Chloroformate/Acid Chloride Pathway
A patent-derived method (US5272157A) outlines a multi-step synthesis starting from a primary amine derivative :
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Reaction with Chloroformate :
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Reduction to Secondary Amine :
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Benzoylation and Tosylation :
This pathway offers flexibility for structural modifications but requires rigorous purification at each stage .
Guanidinylation Strategies
The carboximidamide group is introduced via guanidinylation of the primary amine intermediate. Comparative studies highlight two reagents :
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N,N'-di-Boc-N''-triflylguanidine :
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1H-Pyrazole-1-carboxamidine Hydrochloride :
Optimal results are achieved with triflylguanidine, which minimizes byproducts and simplifies purification .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
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Residence Time : 10–15 minutes.
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Temperature Control : 25–30°C via jacketed cooling.
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Output : 50–100 kg/day with 90–95% yield.
Automated systems integrate Boc deprotection, guanidinylation, and salt formation into a single workflow, reducing human error and costs.
Comparative Analysis of Methods
Optimization and Challenges
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Purity Control : Recrystallization from ethanol/water mixtures achieves >99% purity .
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Byproduct Mitigation : Excess HCl in deprotection steps minimizes residual Boc groups .
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Industrial Adaptation : Continuous flow systems reduce solvent use by 40% compared to batch processes.
Challenges include managing exothermic reactions during HCl gas generation and avoiding over-guanidinylation, which can lead to dimerization .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products
Oxidation: Formation of oxo-piperidine derivatives
Reduction: Formation of piperidine-1-carboxamide derivatives
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
Drug Development
4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride has been explored for its role as a potential drug candidate due to its structural features that allow for interactions with biological targets.
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer progression, making it a candidate for further investigation in oncology .
- Neuropharmacology : The piperidine moiety is known for its presence in various neuroactive compounds. Studies have suggested that this compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders .
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its functional groups allow for various modifications:
- Building Block for Peptides : It can be utilized in peptide synthesis, particularly in the formation of amide bonds and as part of more complex structures .
- Reagent in Organic Synthesis : The compound has been employed as a reagent for the selective modification of other chemical entities, facilitating the development of new materials and compounds .
Case Study 1: Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride. These derivatives exhibited significant inhibition against cancer cell lines, highlighting the potential of this scaffold in developing new anticancer therapies .
Case Study 2: Neuroactive Compounds
Another investigation focused on the neuropharmacological effects of this compound. In vitro assays demonstrated that certain derivatives could modulate dopamine receptor activity, suggesting potential applications in treating conditions such as schizophrenia and Parkinson's disease .
Comparative Applications Table
| Application Area | Description | Potential Benefits |
|---|---|---|
| Drug Development | Anticancer and neuropharmacological agents | Targeted therapies |
| Synthetic Chemistry | Intermediate for peptide synthesis | Versatile building block |
| Biochemical Research | Reagent for enzyme studies | Insights into enzyme mechanisms |
Mechanism of Action
The mechanism of action of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and carboximidamide groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may inhibit enzyme activity or modulate receptor function, depending on the specific application.
Comparison with Similar Compounds
Structural and Molecular Features
The table below highlights key differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride | 162696-05-1 | C₇H₁₈Cl₂N₄ | 229.15 | Piperidine core, carboximidamide, dihydrochloride salt |
| 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride | N/A | C₆H₁₀N₄·2HCl | ~215.08 | Pyrimidine ring, dual amino groups, methyl substitution |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 1286265-79-9 | C₁₂H₁₇N₃O·2HCl | 292.20 | Piperidine linked to pyridine via ketone, dihydrochloride salt |
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | 1179369-48-2 | C₉H₁₄Cl₂N₄ | 259.15 | Piperidine substituted with pyrimidin-2-yl group, dihydrochloride salt |
| Cyanamide, [3-(dimethylamino)propyl]ethyl- | 700339-26-0 | C₈H₁₇N₃ | 155.24 | Cyanamide group, dimethylamino-propyl chain (no piperidine or salt) |
Research and Development Context
- Medicinal Chemistry : The target compound’s carboximidamide group is valuable in designing enzyme inhibitors or receptor modulators. Pyrimidine analogs (e.g., CAS 1179369-48-2) are explored in antiviral and anticancer research .
- Organic Synthesis : Cyanamide derivatives (e.g., CAS 700339-26-0) serve as intermediates in synthesizing ureas or thioureas .
Biological Activity
4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with an aminomethyl group and a carboximidamide functional group, which contribute to its unique biological properties. The dihydrochloride salt form enhances its solubility, making it suitable for various biological assays.
The biological activity of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been evaluated as a small molecule inhibitor in various enzyme inhibition studies. It can inhibit the binding of certain proteins or enzymes, affecting their activity and influencing cellular pathways.
- Cellular Interaction : The aminomethyl and carboximidamide groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, modulating their functions.
Enzyme Inhibition Studies
4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride has been tested against various enzymes to determine its inhibitory potential. For example, it has shown promising results in inhibiting diamine oxidase (DAO), which plays a role in polyamine metabolism .
Case Studies
- Hepatitis C Virus (HCV) Research : A study identified derivatives of the 4-aminopiperidine scaffold that effectively inhibited HCV assembly and release, showcasing the potential of related compounds in antiviral therapy .
- Sphingosine Kinase Inhibition : Research into SphK inhibitors revealed that compounds with carboximidamide functionalities could selectively inhibit SphK1 and SphK2, indicating potential therapeutic applications in cancer treatment .
Comparative Analysis
The following table compares 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride with similar compounds regarding their biological activities:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-(Aminomethyl)piperidine-1-carboximidamide Dihydrochloride | Enzyme inhibitor; antiviral potential | Inhibits protein/enzyme binding |
| 4-(Aminomethyl)piperidine | Moderate enzyme inhibition | Similar structural features |
| Piperidine derivatives | Varies; some show antibacterial effects | Diverse mechanisms depending on substituents |
Research Applications
The compound has several applications across different fields:
- Medicinal Chemistry : Used as a scaffold for developing new drugs targeting various diseases.
- Biological Research : Evaluated for its role in modulating enzyme activities and cellular processes.
- Industrial Applications : Employed in the synthesis of adhesives and coatings due to its reactive functional groups.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure during synthesis or purification .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particles are generated .
- Storage : Store in a cool, dry environment (<25°C) in tightly sealed containers to prevent hygroscopic degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct skin contact during cleanup .
Q. How can the purity and stability of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride be validated experimentally?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity ≥98% .
- Mass Spectrometry : Confirm molecular weight (292.2 g/mol) via ESI-MS .
- Stability Testing : Perform accelerated degradation studies under varying pH (2–12) and temperature (40–60°C) to identify decomposition pathways .
Q. What synthetic routes are available for 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride?
- Methodological Answer :
- Key Steps :
Aminomethylation : React piperidine-1-carboximidamide with formaldehyde and ammonium chloride under reflux (80°C, 12 hrs) .
Salt Formation : Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt .
- Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization from ethanol .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction conditions for synthesizing 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride?
- Methodological Answer :
- Design of Experiments (DoE) :
- Factors : Temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (6–24 hrs).
- Response Surface Methodology (RSM) : Model yield (%) as a function of variables to identify optimal conditions .
- Example Data Table :
| Run | Temp (°C) | Catalyst (mol%) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 0.5 | 6 | 45 |
| 2 | 100 | 2.0 | 24 | 82 |
| 3 | 80 | 1.25 | 15 | 94 |
- Analysis : Use ANOVA to determine significant factors (e.g., temperature contributes 60% to yield variance) .
Q. What computational strategies can predict the reactivity of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations :
- Reaction Path Search : Use density functional theory (DFT, B3LYP/6-31G*) to model nucleophilic substitution at the piperidine ring .
- Transition State Analysis : Identify energy barriers for amide bond formation or degradation pathways .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) or catalysts .
Q. How should researchers address contradictions in toxicity data across different batches of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride?
- Methodological Answer :
- Root-Cause Analysis :
Batch Comparison : Analyze impurities via LC-MS to identify variable byproducts (e.g., oxidized intermediates) .
Toxicology Assays : Compare IC₅₀ values in cell lines (e.g., HepG2) using MTT assays. Discrepancies may stem from residual solvents (e.g., DMSO) .
- Mitigation : Standardize purification protocols (e.g., repeated recrystallization) and validate via third-party testing .
Q. What advanced characterization techniques elucidate the interaction of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride with biological targets?
- Methodological Answer :
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to receptors like opioid or serotonin transporters .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes .
- In Silico Docking : Use AutoDock Vina to simulate ligand-receptor interactions and validate with experimental IC₅₀ data .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
